molecular formula C18H24N2O7S2 B12185920 (2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenoxy)phenyl]sulfo nyl}amine

(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenoxy)phenyl]sulfo nyl}amine

Cat. No.: B12185920
M. Wt: 444.5 g/mol
InChI Key: YONUHWJKXQTQST-UHFFFAOYSA-N
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Description

(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenoxy)phenyl]sulfonyl}amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, sulfonyl, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenoxy)phenyl]sulfonyl}amine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile. For example, the reaction of 4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenoxy)phenyl chloride with 2-hydroxypropylamine under basic conditions.

    Sulfonation Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is essential for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenoxy)phenyl]sulfonyl}amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while reduction of the sulfonyl groups leads to the formation of sulfides.

Scientific Research Applications

(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenoxy)phenyl]sulfonyl}amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique functional groups.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenoxy)phenyl]sulfonyl}amine involves its interaction with specific molecular targets within cells. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The sulfonyl groups may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in having a carbamate group but lacks the sulfonyl and phenoxy groups.

    N-Acetyl-L-tryptophan: Contains an amino acid structure with an acetyl group, differing significantly in overall structure and functional groups.

Uniqueness

(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenoxy)phenyl]sulfonyl}amine is unique due to its combination of hydroxyl, sulfonyl, and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H24N2O7S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-(2-hydroxypropyl)-4-[4-(2-hydroxypropylsulfamoyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C18H24N2O7S2/c1-13(21)11-19-28(23,24)17-7-3-15(4-8-17)27-16-5-9-18(10-6-16)29(25,26)20-12-14(2)22/h3-10,13-14,19-22H,11-12H2,1-2H3

InChI Key

YONUHWJKXQTQST-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(C)O)O

Origin of Product

United States

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